molecular formula C15H12N2 B3064523 3-Amino-4-phenylisoquinoline CAS No. 1167421-10-4

3-Amino-4-phenylisoquinoline

Cat. No.: B3064523
CAS No.: 1167421-10-4
M. Wt: 220.27 g/mol
InChI Key: DQPLRTLLLDIYAV-UHFFFAOYSA-N
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Description

3-Amino-4-phenylisoquinoline is an organic compound containing an isoquinoline core structure. It is a derivative of quinoline, notable for its roles as antimalarial drugs .


Synthesis Analysis

Quinoline and its analogues have versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of this compound is based on the isoquinoline core structure. Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline and quinoline are benzopyridines, which are composed of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Quinoline and its derivatives have been the subject of numerous studies reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of amino acids, including this compound, can be influenced by various interactions like ion–ion, ion–solvent, and solute–solvent interactions . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Mercury Sensing

3-Phenyl-2-amino isoquinoline acts as a simple sensor for mercury. It requires a base/buffer for 1:1 stoichiometry binding with mercury ions, acting as a sacrificial base in the absence of it. This makes it useful in the detection and quantification of mercury in various settings (Wan et al., 2009).

Fluorescence Properties

The fluorescence properties of 2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, related to 3-Amino-4-phenylisoquinoline, suggest their potential as molecular fluorescent probes. This could be particularly useful in biomedical imaging and molecular diagnostics (Motyka et al., 2011).

Synthesis of Quinoline Derivatives

This compound derivatives have been synthesized for various applications. For instance, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile was synthesized and its reactivity studied. These derivatives have potential applications in pharmaceutical research, including antimicrobial activity (Elkholy & Morsy, 2006).

Nevirapine Analogue Synthesis

In pharmaceutical research, new methods for preparing 3-amino-2-chloropyridines, structurally similar to this compound, have been developed for synthesizing analogues of reverse transcriptase inhibitors like Nevirapine. This is significant for antiviral drug development (Bakke & Říha, 2001).

Protecting-Group-Free Synthesis

The protecting-group-free synthesis approach for 1-Phenylisoquinolin-4-ols, related to this compound, demonstrates its utility in organic synthesis, particularly in the development of pharmaceuticals (Chen et al., 2017).

Cytotoxic Activity Against Cancer Cells

Aminoisoquinoline-5,8-quinones bearing α-amino acids show cytotoxic activity against cancer cell lines. These compounds are of interest in cancer research, highlighting the potential of this compound derivatives in oncology (Valderrama et al., 2016).

Topoisomerase I Inhibitors

4-Amino-2-phenylquinazolines, bioisosteres of 3-arylisoquinolinamines, have been designed as topoisomerase I inhibitors. This is crucial for cancer therapy, as these compounds intercalate into the DNA-topo I complex, affecting cancer cell proliferation (Le et al., 2011).

Antiviral Activity

Schiff bases of 3-amino-2-phenylquinazoline-4(3H)-ones exhibit antiviral activity against a variety of viruses. This underscores the role of this compound derivatives in antiviral drug development (Kumar et al., 2010).

CDK4 Inhibitors

Derivatives of this compound have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a crucial target in cancer therapy. This discovery represents a new class of potential antitumor agents (Tsou et al., 2009).

DNA Protection and Anticancer Activity

2,4-Dihydroxyquinoline derivatives, related to this compound, show DNA protection, antimicrobial, and anticancer activities. These properties make them potential candidates for drug development (Şener et al., 2018).

Antimalarial Agents

4-Aminoquinolines synthesized via a copper-catalyzed reaction demonstrate potential as antimalarial agents. This highlights the importance of this compound derivatives in the treatment of malaria (Oh et al., 2017).

Local Anesthetic Activity

Isoquinoline alkaloids, including this compound derivatives, have shown significant local anesthetic activity. This indicates their potential use in developing new anesthetic agents (Azamatov et al., 2023).

Corrosion Inhibition

Quinoline derivatives, such as this compound, have been studied for their corrosion inhibition properties, particularly against the corrosion of iron. This is significant in material science and engineering (Erdoğan et al., 2017).

Toxicological Effects on Sulfhydryl Enzymes

The toxicological effects of organoseleno-isoquinoline derivatives on sulfhydryl enzymes like δ-ALA‐D and Na+, K+‐ATPase have been investigated. This research is relevant in the study of enzyme inhibition and toxicology (Sampaio et al., 2017).

Peptidomimetic Drugs

1,2,3,4-Tetrahydroquinoline-2-carboxylate esters, structurally related to this compound, are valuable in the design of peptidomimetic drugs, particularly in drug discovery for various diseases (Mbaezue et al., 2023).

Antimicrobial Activity

Schiff base supramolecular complexes containing derivatives of this compound have shown promising antimicrobial activity against various bacterial and fungal species. This highlights their potential in antimicrobial therapy (El-Sonbati et al., 2016).

Mechanism of Action

While the specific mechanism of action for 3-Amino-4-phenylisoquinoline is not mentioned in the search results, it’s worth noting that aminoglycosides, a class of compounds that includes some aminoquinolines, bind to bacterial ribosomes, leading to inhibition of protein synthesis .

Safety and Hazards

While specific safety data for 3-Amino-4-phenylisoquinoline was not found, it’s important to handle all chemicals with care, using appropriate personal protective equipment and following safety guidelines .

Future Directions

The future of compounds like 3-Amino-4-phenylisoquinoline lies in the development of new molecules with potent activity against otherwise highly resistant pathogens . Additionally, the field of controlled drug delivery holds promise for the future, with developments in nano-drug delivery, smart and stimuli-responsive delivery, and intelligent biomaterials .

Properties

IUPAC Name

4-phenylisoquinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-15-14(11-6-2-1-3-7-11)13-9-5-4-8-12(13)10-17-15/h1-10H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPLRTLLLDIYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611114
Record name 4-Phenylisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167421-10-4
Record name 4-Phenylisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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